molecular formula C9H7FN2O2 B1474060 8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 1427367-80-3

8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B1474060
CAS No.: 1427367-80-3
M. Wt: 194.16 g/mol
InChI Key: SBXVXGTZIQKNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1427367-80-3) is a high-value chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound, with a molecular formula of C 9 H 7 FN 2 O 2 and a molecular weight of 194.16 g/mol , belongs to the imidazopyridine class of heterocycles, which are privileged scaffolds in drug discovery due to their wide range of biological activities. The integrated carboxylic acid functional group on this versatile core structure provides a critical handle for further synthetic modification, enabling researchers to construct complex molecular libraries through amide coupling reactions, esterifications, and other derivatizations. Its synthesis is achieved via efficient routes, such as the reaction of 2-(aminomethyl)pyridines with acyl chlorides followed by a haloform cleavage to yield the carboxylic acid . This makes it an essential building block for the development of potential therapeutic agents, particularly in the synthesis of targeted protein degraders (PROTACs), covalent inhibitors, and other small-molecule probes. Application Notes: This compound is ideally suited for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a precursor for the preparation of more complex bioactive molecules. Its fluorine substituent is often exploited to modulate electronic properties, enhance metabolic stability, and improve membrane permeability in candidate drugs. This product is intended for research and development purposes only in a controlled laboratory setting. It is strictly for professional use and is not classified as a consumer product. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

8-fluoro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-5-11-7(9(13)14)8-6(10)3-2-4-12(5)8/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXVXGTZIQKNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1C=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including anticancer properties, enzyme inhibition, and structure-activity relationships (SAR) based on diverse research findings.

The compound has the following chemical properties:

  • Molecular Formula : C₈H₆F₁N₂O₂
  • Molecular Weight : 162.15 g/mol
  • CAS Number : 697739-13-2
  • InChI Key : ZGKISOIXEAIYMJ-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the potential of imidazo[1,5-a]pyridine derivatives as anticancer agents. The biological activity of 8-fluoro derivatives has been particularly noted:

CompoundIC₅₀ (µM)Cell LineMechanism of Action
This compound<5Various cancer cell linesInhibition of tubulin polymerization, EGFR signaling

In a study evaluating various imidazo derivatives, compounds bearing an unsubstituted phenyl ring at the C2 position exhibited significant potency against multiple cancer cell lines, with IC₅₀ values often below 5 µM .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. Notably, it has shown promise as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune evasion:

EnzymeInhibition TypeReference
Indoleamine 2,3-dioxygenaseCompetitive inhibitionCN107531693B

This inhibition may enhance anti-tumor immunity by preventing the degradation of tryptophan.

Structure-Activity Relationship (SAR)

Understanding the SAR of 8-fluoro derivatives is crucial for optimizing their biological activity. The presence of electronegative substituents like fluorine has been linked to increased potency:

  • Substituent Effects : The introduction of fluorine at the 8-position enhances lipophilicity and bioavailability.
  • Positioning of Functional Groups : Variations in the placement of carboxylic acid and methyl groups significantly influence anticancer activity.

Case Studies

Several case studies have demonstrated the efficacy of imidazo derivatives in preclinical models:

  • In Vitro Studies : Compounds were screened against the NCI 60 cancer cell line panel, revealing submicromolar GI₅₀ values against most tested lines except for leukemia and colon cancers .
  • Xenograft Models : In vivo studies using HCC827 xenografts in nude mice showed dose-dependent inhibition of tumor growth when treated with 8-fluoro derivatives, correlating with reduced phosphorylation of EGFR and AKT pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[1,5-a]pyridine-1-carboxylic Acid Derivatives

The following table summarizes key structural and functional differences among imidazo[1,5-a]pyridine carboxylic acid derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid 8-F, 3-CH₃ C₉H₇FN₂O₂ 194.16 Potential kinase inhibitor; enhanced lipophilicity due to F and CH₃ -
Imidazo[1,5-a]pyridine-1-carboxylic acid (Parent compound) None C₇H₅N₂O₂ 149.13 Base structure; used to synthesize derivatives via amidation or esterification
7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid 7-Br C₇H₄BrN₂O₂ 240.93 Intermediate in GSK-3β inhibitor synthesis; LC-MS m/z 240.9 [M+H]+
3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid 3-CF₃ C₉H₅F₃N₂O₂ 212.15 High electronegativity; potential pharmacological applications
3-(Difluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid 3-CHF₂ C₉H₆F₂N₂O₂ 212.15 Moderate lipophilicity; structural analog for drug discovery
Key Observations:
  • Electronic Effects : Fluorine (8-F) and trifluoromethyl (3-CF₃) substituents increase electronegativity, enhancing hydrogen-bonding capacity and metabolic stability compared to the methyl group (3-CH₃) .
  • Synthetic Utility : Bromo derivatives (e.g., 7-Br) serve as intermediates for cross-coupling reactions, whereas carboxylic acids are precursors for amide-based drug candidates .

Heterocyclic Analogs Beyond Imidazopyridines

Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
  • Structure : Combines pyrazole and pyrimidine rings.
  • Applications : Used as ligands for transition metal complexes (e.g., Mn²⁺) due to multiple coordination sites (N and O atoms) .
  • Comparison : Less lipophilic than imidazopyridines due to additional nitrogen atoms; broader pharmacological applications reported, including antimicrobial and anticancer activities .
Azolo[1,5-a]pyrimidine Derivatives
  • Synthesis: Derived from enaminones reacting with aminoazoles .

Preparation Methods

Cyclization-Based Synthetic Approaches

A common strategy involves cyclization reactions starting from substituted pyridine derivatives and appropriate precursors to form the imidazo[1,5-a]pyridine core, followed by functional group modifications to introduce the carboxylic acid and fluorine substituent.

  • General Cyclization : The formation of 3-methylimidazo[1,5-a]pyridine-1-carboxylic acid generally proceeds via condensation of 2-aminopyridine derivatives with aldehydes or related compounds, under acidic conditions to promote ring closure and formation of the fused bicyclic system.

  • Fluorine Introduction : The fluorine atom at the 8-position can be introduced either by starting with a fluorinated pyridine precursor or by selective halogenation of the imidazo[1,5-a]pyridine ring followed by fluorination reactions.

Catalyst-Assisted Ritter-Type Reactions

A novel and efficient methodology reported involves the use of a Ritter-type reaction catalyzed by bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) combined with para-toluenesulfonic acid (p-TsOH·H2O). This approach facilitates the formation of the imidazo[1,5-a]pyridine ring system from benzylic alcohol precursors and nitriles.

  • Mechanism Summary : Bi(OTf)3 catalyzes the conversion of benzylic alcohol into a benzylic carbocation intermediate, which is then attacked by a nitrile nucleophile forming a nitrilium ion. This intermediate undergoes intramolecular cyclization with the pyridine moiety, followed by rearomatization to yield the imidazo[1,5-a]pyridine product.

  • Reaction Conditions : The reaction is typically conducted in 1,2-dichloroethane (DCE) solvent at elevated temperatures (~150 °C) in a sealed tube overnight. The catalyst loading is around 5 mol %, with p-TsOH·H2O in excess (7.5 equivalents) to promote the reaction.

  • Yields and Substrate Scope : This method shows moderate to excellent yields (33% to 95%) depending on the substrate. For example, substrates with hydroxyl and bromine substituents are well tolerated, providing yields up to 86%. However, some substrates like para-iodobenzonitrile give lower yields (~33%).

Stepwise Synthetic Routes with Functional Group Transformations

Literature also describes multistep synthetic sequences involving:

  • Preparation of Pyridinylmethanol Intermediates : Starting from substituted pyridines, pyridinylmethanol derivatives are synthesized and purified, which then serve as key intermediates for cyclization.

  • Amide Coupling and Reduction Steps : Using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), carboxylic acid derivatives are attached to the imidazo[1,5-a]pyridine amine precursors, followed by reduction steps with borane dimethyl sulfide complex (BH3·Me2S) to obtain the desired carboxylic acid functionalities.

  • Halogenation and Fluorination : Selective halogenation using reagents like N-bromosuccinimide (NBS) or iodine (I2) followed by fluorination reactions enable the introduction of the fluorine atom at the desired position on the bicyclic system.

Summary Table of Key Preparation Methods

Method Key Reagents & Conditions Advantages Yields (%) Notes
Cyclization of 2-aminopyridine with aldehydes Acidic conditions, heating (e.g., p-TsOH, MeOH, 70°C) Straightforward, classical approach Moderate to High Requires fluorinated precursors for F introduction
Bi(OTf)3-catalyzed Ritter-type reaction Bi(OTf)3 (5 mol %), p-TsOH·H2O (7.5 equiv), DCE, 150°C, overnight Broad substrate scope, efficient 33–95 Sensitive to substituents, scalable
Amide coupling with EDCI + reduction EDCI coupling, BH3·Me2S reduction, MeOH, 0–60°C Enables functional group manipulation High Multi-step, precise control
Halogenation and fluorination NBS or I2 halogenation, fluorination reagents, mild heating Selective substitution Moderate Requires careful control for regioselectivity

Detailed Research Findings and Notes

  • The Ritter-type reaction catalyzed by Bi(OTf)3 represents a significant advancement in the synthesis of imidazo[1,5-a]pyridine derivatives, offering a versatile and efficient route with good tolerance to functional groups.

  • The presence of the carboxylic acid group in the final compound plays a crucial role in biological activity, thus methods preserving or introducing this functionality without degradation are preferred.

  • Fluorination at the 8-position is typically achieved through starting materials or post-cyclization halogenation-fluorination sequences, which require careful optimization to avoid side reactions.

  • Purification is generally conducted by silica gel column chromatography, with solvent systems such as ethyl acetate/hexane mixtures, ensuring high purity of the final compound.

Q & A

Q. What are the optimized synthetic routes for 8-fluoro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid, and how do reaction conditions influence yield and purity?

A one-pot multicomponent approach is commonly employed, involving condensation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in aqueous media with piperidine as a catalyst. Reaction optimization studies indicate that room temperature and water as a solvent enhance yields (79% for fluorinated derivatives) while minimizing byproducts. Recrystallization in ethanol further purifies the product .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

  • ¹H NMR : Peaks at δ 7.20–8.50 ppm confirm aromatic protons, with broad singlets at δ 12.38 (NH) and 14.47 (COOH) .
  • ¹³C NMR : Carboxylic acid carbonyl resonance at ~177 ppm and imidazo-pyridine carbons at 108–155 ppm .
  • IR : Stretching frequencies at 1719 cm⁻¹ (C=O of carboxylic acid) and 3267 cm⁻¹ (NH/OH) validate functional groups .

Q. What are the key challenges in chromatographic purification of fluorinated imidazo[1,5-a]pyridine derivatives?

Fluorine substitution increases polarity, complicating reverse-phase HPLC separation. Adjusting mobile phase pH (e.g., 0.1% trifluoroacetic acid) improves resolution. TLC with ethyl acetate/hexane (3:1) is effective for monitoring reaction progress .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination at C8, methyl at C3) impact bioactivity in pharmacological assays?

Fluorine at C8 enhances metabolic stability and membrane permeability, as observed in analogs with IC₅₀ values <1 µM in kinase inhibition assays. The C3 methyl group reduces steric hindrance, improving binding to hydrophobic enzyme pockets. Comparative SAR studies using fluorinated vs. non-fluorinated analogs are critical .

Q. What computational methods are suitable for predicting the binding affinity of this compound to target proteins?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model interactions with ATP-binding pockets (e.g., kinases). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps for fluorine-mediated interactions .

Q. How can contradictory spectral data (e.g., anomalous ¹³C shifts) be resolved during structural elucidation?

Anomalies may arise from tautomerism in the imidazo-pyridine core. Variable-temperature NMR (VT-NMR) and 2D experiments (HSQC, HMBC) clarify dynamic equilibria. Cross-validation with X-ray crystallography is recommended .

Q. What strategies mitigate degradation during long-term storage of fluorinated carboxylic acids?

Lyophilization under inert atmosphere (N₂) and storage at −20°C in amber vials reduce hydrolysis and photodegradation. Purity should be monitored via HPLC every 6 months, with stabilizers (e.g., ascorbic acid) added for aqueous formulations .

Q. How do solvent polarity and pH affect the compound’s solubility in preclinical formulations?

Solubility is pH-dependent:

  • Acidic conditions (pH 2–3) : Protonated carboxylic acid enhances solubility (≥5 mg/mL in 0.1 M HCl).
  • Neutral/basic conditions : Deprotonation reduces solubility (<1 mg/mL in PBS). Co-solvents (DMSO:PEG 400, 1:4) improve bioavailability in animal models .

Methodological Considerations

Q. What analytical workflows are recommended for detecting impurities in synthesized batches?

  • LC-MS : Identifies trace byproducts (e.g., de-fluorinated species or lactam derivatives) with m/z ± 5 ppm accuracy.
  • ICP-OES : Quantifies residual catalysts (e.g., piperidine) below 10 ppm .

Q. How can in vitro metabolic stability assays be designed for fluorinated derivatives?

Incubate with liver microsomes (human/rat) at 37°C, monitor parent compound depletion via LC-MS/MS over 60 minutes. Fluorine reduces CYP450-mediated oxidation, correlating with longer half-lives (t₁/₂ > 40 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 2
8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.